Cas no 1010446-31-7 ((S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate)
(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- (S)-tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate
- (S)-3-piperazin-1-yl-pyrrolidine-1-carboxylic acid tert-butyl ester
- (3S)-3-(1-Piperazinyl)-1-pyrrolidinecarboxylic acid tert-butyl ester
- AK141536
- (S)-1-N-Boc-3-(piperazin-1-yl)pyrrolidine
- HCNFKJFDUHUDTA-NSHDSACASA-N
- FCH3606955
- AX8281699
- 1-Pyrrolidinecarboxylic acid, 3-(1-piperazinyl)-, 1,1-dimethylethyl ester, (3S)-
- (S)-tert-butyl 3-(piperazin-1-yl) pyrrolidine-1-carboxylate
- (S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate
-
- MDL: MFCD18633366
- Inchi: 1S/C13H25N3O2/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15/h11,14H,4-10H2,1-3H3/t11-/m0/s1
- InChI Key: HCNFKJFDUHUDTA-NSHDSACASA-N
- SMILES: O(C(C)(C)C)C(N1CC[C@@H](C1)N1CCNCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 295
- Topological Polar Surface Area: 44.8
Experimental Properties
- Density: 1.090
(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate Pricemore >>
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| Chemenu | CM169510-1g |
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1010446-31-7 | 97% | 1g |
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| Chemenu | CM169510-5g |
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| Chemenu | CM169510-250mg |
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| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S848105-100mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZZ378-250mg |
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(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate Suppliers
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Additional information on (S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate
Introduction to (S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate (CAS No. 1010446-31-7)
(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate, with the CAS number 1010446-31-7, is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their structural complexity and potential therapeutic applications. The unique combination of a pyrrolidine core, a piperazine side chain, and a tert-butyl ester group makes it an intriguing candidate for further exploration in medicinal chemistry.
The molecular structure of (S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate exhibits a high degree of stereochemical complexity, which is crucial for its biological activity. The presence of the (S)-configuration at the chiral center enhances its interaction with biological targets, making it a valuable scaffold for drug design. This stereochemical specificity is particularly important in the development of enantiopure compounds, which often exhibit improved pharmacological profiles compared to their racemic counterparts.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target neurological disorders. The piperazine moiety in (S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate is known to interact with various neurotransmitter receptors, making it a promising candidate for the treatment of conditions such as depression, anxiety, and schizophrenia. The pyrrolidine ring further contributes to the compound's ability to modulate central nervous system activity by enhancing binding affinity to specific receptors.
One of the most compelling aspects of (S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate is its potential as a lead compound for the development of new drugs. Researchers have been exploring its pharmacological properties in various preclinical models, demonstrating its efficacy in modulating key biological pathways. For instance, studies have shown that this compound exhibits significant activity against certain enzymes and receptors involved in neurodegenerative diseases, suggesting its potential as a therapeutic agent.
The tert-butyl ester group in the molecule not only contributes to its structural stability but also influences its metabolic profile. This feature is particularly important for drug development, as it can affect how the compound is processed by the body. The ester group can be hydrolyzed to form a carboxylic acid, which may have different pharmacokinetic properties compared to the ester form. This versatility makes (S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate a valuable intermediate in synthetic chemistry and drug discovery.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like (S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate with greater accuracy. These tools allow for the virtual screening of large libraries of compounds, identifying those with high potential for therapeutic efficacy. By leveraging these computational methods, scientists can accelerate the drug discovery process and prioritize compounds for further experimental validation.
The synthesis of (S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate presents several challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as asymmetric synthesis and chiral resolution have been employed to ensure high enantiomeric purity, which is essential for its biological activity.
In conclusion, (S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate (CAS No. 1010446-31-7) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further exploration in drug development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in addressing some of the most pressing challenges in medicine today.
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